molecular formula C28H20N2Na2O8S2 B10814873 Sodium 6,6'-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate)

Sodium 6,6'-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate)

Cat. No.: B10814873
M. Wt: 622.6 g/mol
InChI Key: MIWQBRZSGKYKER-YHPRVSEPSA-L
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Description

Sodium 6,6’-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) is a complex organic compound with the molecular formula C28H20N2Na2O8S2 and a molecular weight of 622.58 g/mol . This compound is known for its unique structural features, which include two benzamide groups and sulfonate functionalities connected via an ethene bridge. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6,6’-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) typically involves a multi-step process:

    Formation of Benzamide Intermediates: The initial step involves the synthesis of benzamide intermediates through the reaction of benzoic acid derivatives with ammonia or amines under acidic or basic conditions.

    Sulfonation: The benzamide intermediates are then subjected to sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups.

    Coupling Reaction: The final step involves the coupling of the sulfonated benzamide intermediates with ethene derivatives under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to ensure high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to maintain consistency and meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Sodium 6,6’-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines, forming corresponding substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

    Sulfone Derivatives: Formed through oxidation.

    Amine Derivatives: Formed through reduction.

    Substituted Products: Formed through nucleophilic substitution.

Scientific Research Applications

Sodium 6,6’-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Sodium 6,6’-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including those related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Sodium 4,4’-bis(benzamidobenzenesulfonate): Similar structure but lacks the ethene bridge.

    Sodium 6,6’-(propene-1,2-diyl)bis(3-benzamidobenzenesulfonate): Contains a propene bridge instead of an ethene bridge.

Uniqueness

Sodium 6,6’-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) is unique due to its ethene bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its utility in various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C28H20N2Na2O8S2

Molecular Weight

622.6 g/mol

IUPAC Name

disodium;5-benzamido-2-[(E)-2-(4-benzamido-2-sulfonatophenyl)ethenyl]benzenesulfonate

InChI

InChI=1S/C28H22N2O8S2.2Na/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22;;/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b12-11+;;

InChI Key

MIWQBRZSGKYKER-YHPRVSEPSA-L

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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